

Technical Deep Dive: AFR (Afatinib) Free Base – Next-Generation EGFR Inhibition

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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

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Focus: Physicochemical Properties, Irreversible Binding Kinetics, and Free Base Formulation Protocols.[1]

Executive Summary

Afatinib (AFR) Free Base represents the un-ionized, lipophilic core of the second-generation EGFR tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible inhibitors (e.g., Gefitinib), AFR utilizes a Michael acceptor moiety to form a covalent bond with Cys797 within the EGFR ATP-binding pocket.[1]

While the dimaleate salt is optimized for oral bioavailability (solubility), the Free Base is the critical species for:

- Membrane Permeability Studies: Passive diffusion assays (PAMPA).
- Nanocarrier Encapsulation: Loading into lipid nanoparticles (LNPs) or polymeric micelles where salt forms may crystallize or leak.[1]

- Mechanistic Crystallography: Co-crystallization with kinase domains often requires the free base in DMSO.[1]

Therapeutic Positioning: Potent against EGFR(del19), EGFR(L858R), and resistant T790M mutations, with pan-ErbB activity (HER2, ErbB4).[1]

Chemical & Physical Properties (Free Base vs. Salt)

[1]

The shift from Dimaleate to Free Base alters the experimental handling significantly.

Property	AFR Free Base (Target)	AFR Dimaleate (Standard)	Experimental Implication
CAS Number	439081-18-2	850140-72-6	Use correct CAS for procurement.[1]
Molecular Weight	485.94 g/mol	718.1 g/mol	Critical: Recalculate molarity for IC50 assays.[1]
Solubility (Water)	< 0.01 mg/mL (Insoluble)	~10 mg/mL (Soluble)	Free base requires DMSO or acidified buffers.[1]
LogP (Lipophilicity)	~3.6 (High)	Lower (Ionized)	Free base partitions rapidly into cell membranes.[1]
Appearance	White to off-white powder	White to yellowish powder	Visual check for purity. [1]

Mechanism of Action: Covalent Inactivation

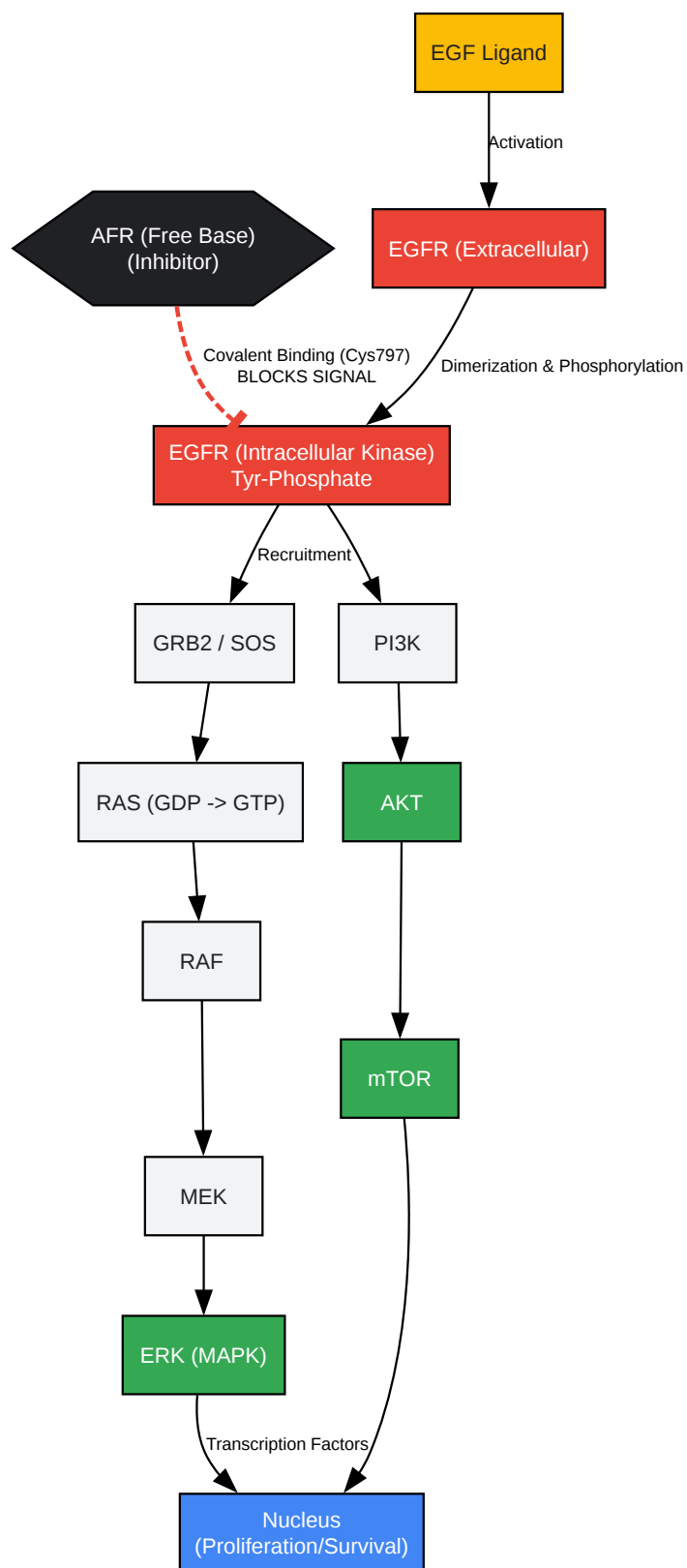
AFR Free Base acts as a Michael Acceptor.[1] The acrylamide warhead targets the nucleophilic thiol group of Cysteine 797 (Cys797) in the EGFR catalytic domain.

Binding Kinetics[1]

- Reversible Binding: The quinazoline core docks into the ATP-binding site (competitive inhibition).[1]
- Irreversible Locking: The acrylamide group is positioned adjacent to Cys797.[1]
- Covalent Bond Formation: A nucleophilic attack occurs, forming a permanent thioether bond.
 - Result: The receptor is permanently silenced until the cell synthesizes new EGFR proteins (turnover time ~24-48h).[1]

Signaling Pathway Blockade (Visualization)

The following diagram illustrates the interruption of the RAS/RAF/MEK and PI3K/AKT pathways by AFR.



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Caption: AFR permanently locks EGFR kinase activity, halting downstream RAS/MAPK and PI3K/AKT oncogenic signaling.[1]

Experimental Protocols

Preparation of Stock Solution (Free Base Specific)

Unlike the salt form, the free base is hydrophobic.

- Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid aqueous buffers for the master stock.
- Concentration: Prepare a 10 mM stock.
 - Calculation: Weigh 4.86 mg of AFR Free Base.[1] Dissolve in 1.0 mL DMSO.
- Storage: Aliquot into amber vials (light sensitive). Store at -20°C or -80°C. Stable for 6 months.
- Working Solution: Dilute 1:1000 in culture medium immediately before use to minimize DMSO toxicity (Final DMSO < 0.1%).

In Vitro IC50 Determination (Ba/F3 Assay)

This protocol validates potency against specific mutations (e.g., EGFR L858R/T790M).

Materials:

- Ba/F3 cells expressing EGFR mutant of interest.
- CellTiter-Glo® (Promega) or MTT reagent.[1]
- AFR Free Base stock (10 mM).[1]

Workflow:

- Seeding: Plate 3,000 cells/well in 96-well plates (50 µL volume).

- Dosing: Prepare serial dilutions of AFR Free Base in medium (Range: 0.1 nM to 10 μ M). Add 50 μ L to wells.
 - Control: DMSO vehicle control (must match highest drug solvent concentration).[1]
- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins. Read Luminescence.
- Analysis: Plot Log[Concentration] vs. Relative Viability. Fit using non-linear regression (Sigmoidal dose-response).
 - Expected IC₅₀ (L858R/T790M): < 10 nM.[1]
 - Expected IC₅₀ (Wild Type): ~50-100 nM (Selectivity window).[1]

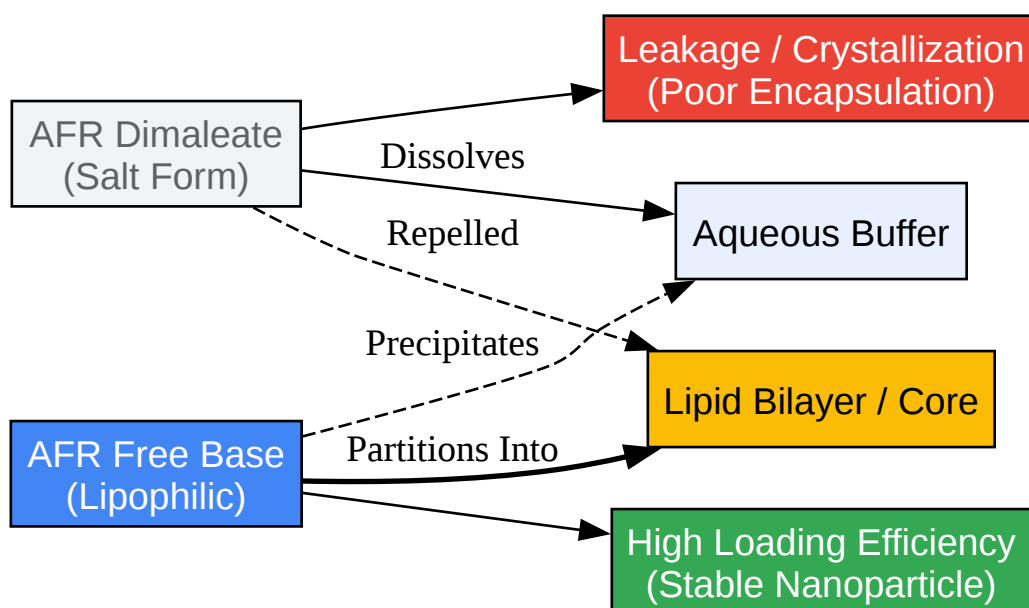
Western Blotting (Pathway Validation)

To confirm target engagement (pEGFR inhibition).[1]

- Treatment: Treat NCI-H1975 cells (T790M+) with AFR Free Base (10 nM, 100 nM) for 6 hours.
- Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).
- Antibodies:
 - Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK, Anti-pAKT.
 - Secondary: HRP-conjugated species-specific IgG.[1]
- Result: Complete disappearance of pEGFR and pERK bands at >10 nM indicates effective covalent inhibition.[1]

Formulation Logic: Why Use the Free Base?

Researchers often default to the salt form, but the Free Base is superior for Nanomedicine Development.



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Caption: The lipophilic Free Base is essential for high-efficiency loading into lipid-based drug delivery systems.[1]

References

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Disclaimer: This guide focuses on Afatinib (abbreviated AFR in many contexts).[1] The specific code AFR-605 corresponds to a 5-HT4 antagonist in chemical registries.[1] Ensure you are using CAS 439081-18-2 (Afatinib Free Base) for EGFR inhibition experiments.[1]

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Sources

- [1. medkoo.com \[medkoo.com\]](https://www.medkoo.com)
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